Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a derivative of hexanal (C₆H₁₂O) modified by the introduction of a tert-butyldimethylsilyl (TBDMS) ether group at the 6-position. This substitution replaces a hydrogen atom on the terminal carbon of the hexanal chain with a bulky silyl-protected oxygen, significantly altering its physical and chemical properties. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups, enhancing stability and lipophilicity . While hexanal itself is a volatile aldehyde with a grassy, fresh-cut grass odor , the silylated derivative is expected to exhibit reduced volatility and increased molecular weight, making it more suitable for specialized synthetic applications.
Hexanal, the parent compound, is a C₆ aldehyde produced via the lipoxygenase pathway in plants, contributing to green, fatty, or fruity aromas in foods . Its concentration in natural products like winter melon juice can exceed 3,000 μg/L, playing a critical role in flavor profiles .
Properties
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h10H,6-9,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPJDVQNRZJLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456242 | |
| Record name | Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118794-69-7 | |
| Record name | Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized through several synthetic routes. One common method involves the reaction of hexanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and yields the desired compound after purification .
Industrial Production Methods
In industrial settings, the production of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid.
Reduction: Reduction reactions can convert it to hexanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various silyl ether derivatives
Scientific Research Applications
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of lipid oxidation and as a biomarker for oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flavors and fragrances due to its fruity odor
Mechanism of Action
The mechanism by which Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at specific sites. In biological systems, it can interact with cellular components, influencing oxidative stress pathways and lipid metabolism.
Comparison with Similar Compounds
Hexanal (C₆H₁₂O)
Physical Properties :
Reactivity :
Pentanal (C₅H₁₀O) and Heptanal (C₇H₁₄O)
Structural Differences :
- Pentanal (C₅) and heptanal (C₇) differ in chain length, affecting volatility and odor profiles.
Physical Properties :
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Odor Description |
|---|---|---|---|
| Pentanal | 86.13 | 103 | Pungent, fruity |
| Heptanal | 114.19 | 155 | Fatty, citrus |
1-Hexanol, 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-
Structural Differences :
Physical Properties :
- Molecular weight : ~228.4 g/mol (estimated).
- Volatility : Lower than hexanal due to the bulky silyl group.
(E)-2-Hexenal and Hexyl Acetate
Functional Groups :
- (E)-2-Hexenal: α,β-unsaturated aldehyde.
- Hexyl acetate: Ester.
Hexanal Dimethyl Acetal
Structural Differences :
- The aldehyde is protected as an acetal (two methoxy groups).
Reactivity :
Data Tables
Table 1: Physical Properties of Hexanal and Analogues
Table 2: Reactivity and Stability
Notes
- Comparisons are extrapolated from structural analogs and general silyl chemistry.
- The TBDMS group’s steric bulk likely reduces volatility and enhances solubility in non-polar solvents, critical for synthetic applications .
Biological Activity
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 118794-69-7) is a colorless organic compound notable for its fruity odor and significant applications in various scientific fields, particularly in organic synthesis and biological research. This article explores its biological activity, synthesis methods, and potential implications in health and industry.
- Molecular Formula : C₁₃H₂₈O₂Si
- Molecular Weight : 230.42 g/mol
- CAS Number : 118794-69-7
Synthesis Methods
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized through several methods:
-
Reagent Method :
- Reaction of hexanal with tert-butyldimethylsilyl chloride.
- Base: Imidazole or pyridine.
- Conditions: Room temperature.
-
Industrial Production :
- Large-scale synthesis using automated reactors with controlled temperature and pressure to ensure high yield and purity.
Biological Activity
The biological activity of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has been investigated in various studies, focusing on its role as a potential biomarker for oxidative stress and its effects on lipid metabolism.
Hexanal interacts with cellular components influencing oxidative stress pathways. It can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites.
Case Studies and Research Findings
-
Lipid Oxidation Studies :
- Hexanal has been employed in studies examining lipid oxidation processes, which are critical in understanding various diseases including cardiovascular conditions and neurodegenerative disorders.
-
Antioxidant Activity :
- Research indicates that Hexanal derivatives exhibit antioxidant properties, potentially mitigating oxidative damage in cells. For example, studies have shown that certain silyl ethers derived from Hexanal can scavenge free radicals effectively.
-
Drug Delivery Systems :
- Investigated for its potential use as a precursor in drug delivery systems due to its ability to modify the release profiles of pharmaceutical compounds.
-
Cytotoxicity Tests :
- In vitro studies demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Hexanal | Aldehyde | Basic lipid oxidation studies |
| Hexanol | Alcohol | Reduced form; less reactive |
| Silyl Ethers | Various | Enhanced stability and reactivity |
Q & A
Basic: What is the synthetic methodology for introducing the tert-butyldimethylsilyl (TBS) protecting group to 6-hydroxyhexanal?
The TBS group is introduced via silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. This reaction typically occurs in anhydrous dimethylformamide (DMF) or dichloromethane under inert atmosphere (argon/nitrogen) to prevent hydrolysis . For example, Zr-catalyzed carboalumination reactions employ silylated aldehydes as intermediates, where precise stoichiometry and temperature control (0–25°C) are critical for regioselectivity .
Basic: Which spectroscopic techniques are most effective for characterizing this silyl-protected aldehyde?
- High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular weight and fragmentation patterns. For instance, HRMS (ES+) with m/z values matching calculated isotopic distributions (e.g., [M – OH]+ peaks) ensures structural fidelity .
- NMR Spectroscopy: and NMR identify key signals, such as the aldehyde proton (~9.5 ppm) and TBS methyl groups (0.0–0.2 ppm) .
- LogP Analysis: Experimental logP values (e.g., 1.78 for hexanal derivatives) provide insights into hydrophobicity, critical for chromatographic purification .
Advanced: How can reaction conditions be optimized to prevent premature deprotection of the TBS group during synthetic steps?
- Solvent Selection: Aprotic solvents (e.g., THF, DCM) minimize hydrolysis. Evidence shows incompatibility with strong acids/bases, necessitating pH-neutral conditions .
- Temperature Control: Reactions involving Grignard or organometallic reagents require temperatures below 0°C to avoid desilylation .
- Inert Atmosphere: Rigorous exclusion of moisture via argon purging preserves silyl ether stability .
Advanced: What strategies are employed for selective deprotection of the TBS group in the presence of acid-sensitive functionalities?
Fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) in THF selectively cleave silyl ethers without affecting esters or ketones. For example, TBAF-mediated deprotection in dihydroxycholecalciferol synthesis proceeds at 25°C with >90% yield . Alternative methods include buffered acetic acid (pH 4–5) for mild deprotection .
Basic: What role does this compound play in pharmaceutical intermediate synthesis?
It serves as a key intermediate in β-lactam antibiotics (e.g., faropenem) and statins (e.g., simvastatin). The TBS group protects hydroxyl groups during multi-step syntheses, enabling selective functionalization of other sites . For instance, in meropenem synthesis, silylation prevents undesired side reactions during β-lactam ring formation .
Advanced: How can researchers address analytical challenges in quantifying trace impurities in silylated aldehyde samples?
- GC-MS with Derivatization: Trimethylsilylation of residual hydroxyl groups enhances volatility for precise impurity profiling .
- HPLC-UV/ELSD: Reverse-phase columns (C18) with acetonitrile/water gradients resolve silylated analogs based on hydrophobicity differences .
- Isotopic Labeling: NMR distinguishes silyl ether regioisomers in complex mixtures .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
